METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
Description
METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C28H25N3O4S This compound is characterized by its unique structure, which includes a quinoline ring, an isopropoxyphenyl group, and a benzoate ester
Properties
Molecular Formula |
C28H25N3O4S |
|---|---|
Molecular Weight |
499.6g/mol |
IUPAC Name |
methyl 4-[[2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C28H25N3O4S/c1-17(2)35-21-8-6-7-19(15-21)25-16-23(22-9-4-5-10-24(22)30-25)26(32)31-28(36)29-20-13-11-18(12-14-20)27(33)34-3/h4-17H,1-3H3,(H2,29,31,32,36) |
InChI Key |
OCYPBFLIIZVXKP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves multiple steps, starting with the preparation of the quinoline and isopropoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including acylation and esterification, to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reactants (e.g., acyl chlorides, amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various functionalized benzoate esters .
Scientific Research Applications
METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate
- Methyl 4-{[({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate
- Methyl 4-{[({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)carbothioyl]amino}benzoate
Uniqueness
METHYL 4-{[({[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific structural features, such as the isopropoxyphenyl group and the quinoline ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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